2-(2,5-dioxopyrrolidin-1-yl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide
Description
This compound, with the IUPAC name 2-(2,5-dioxopyrrolidin-1-yl)-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]acetamide (hereafter referred to as Compound A), features a multi-heterocyclic architecture. Its structure includes:
- A benzo[d]thiazole core substituted with methoxy (4-OCH₃) and methyl (7-CH₃) groups.
- A pyridin-2-ylmethyl moiety attached to the acetamide nitrogen.
- A 2,5-dioxopyrrolidin-1-yl group linked to the acetamide carbonyl.
Properties
IUPAC Name |
2-(2,5-dioxopyrrolidin-1-yl)-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O4S/c1-13-6-7-15(29-2)19-20(13)30-21(23-19)25(11-14-5-3-4-10-22-14)18(28)12-24-16(26)8-9-17(24)27/h3-7,10H,8-9,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLZCSZJEUQYABF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)OC)N=C(S2)N(CC3=CC=CC=N3)C(=O)CN4C(=O)CCC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2,5-dioxopyrrolidin-1-yl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide is a hybrid molecule that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a pyrrolidine core with various substituents that contribute to its biological activity.
Anticonvulsant Activity
Research has indicated that compounds with similar structural motifs exhibit significant anticonvulsant properties. A study highlighted the synthesis of hybrid molecules derived from established antiepileptic drugs (AEDs), demonstrating that compounds with the dioxopyrrolidine moiety showed protective effects in seizure models. Specifically, the compound exhibited a notable protective effect in both the maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (scPTZ) tests at a fixed dose of 100 mg/kg, with effective doses (ED50) lower than those of traditional AEDs like valproic acid .
| Compound | ED50 (MES) | ED50 (scPTZ) |
|---|---|---|
| Test Compound | 67.65 mg/kg | 42.83 mg/kg |
| Valproic Acid | Higher than test compound | Higher than test compound |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Similar derivatives have shown varying degrees of activity against both Gram-positive and Gram-negative bacteria. The specific activity against strains such as Staphylococcus aureus and Escherichia coli suggests potential therapeutic applications in treating infections .
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Receptor Modulation : The presence of the pyridinyl group may allow for interaction with neurotransmitter receptors, contributing to its anticonvulsant effects.
- Enzyme Inhibition : Compounds similar in structure have been shown to inhibit enzymes such as acetylcholinesterase, suggesting that this compound may also possess cholinergic activity .
- Cytotoxicity : Preliminary studies indicate potential cytostatic effects on certain cancer cell lines, warranting further investigation into its anticancer properties.
Case Studies
- Anticonvulsant Efficacy : In a controlled study involving mice, the compound demonstrated significant protection against induced seizures, outperforming several known AEDs in terms of safety and efficacy .
- Antimicrobial Screening : A series of in vitro tests revealed that derivatives of this compound exhibited antimicrobial activity against multiple pathogens, reinforcing its potential as a lead candidate for further development in infectious disease treatment .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Substituent Analysis
The following table highlights key structural differences between Compound A and analogs from the evidence:
Key Observations:
Heterocyclic Diversity: Compound A combines benzo[d]thiazole and pyridine, whereas analogs like Compound 11 fuse naphthalene with thiazole, and pyrano-thiazoles integrate oxygen-containing rings. These variations influence electronic properties and binding interactions.
Substituent Effects: The 4-OCH₃ and 7-CH₃ groups on Compound A’s benzothiazole may enhance lipophilicity compared to the 4,6-difluoro and 3-ethyl substituents in the analog from .
Molecular Properties and Predictive Analysis
- Molecular Weight : Compound A (497.56 g/mol) is heavier than analogs like the difluoro-benzothiazole (353.34 g/mol) , which may impact pharmacokinetics (e.g., membrane permeability).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
